molecular formula C8H7BF2O4 B8207214 (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid

Cat. No.: B8207214
M. Wt: 215.95 g/mol
InChI Key: QCOCUHNGWFVDIX-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid (CAS: 871329-81-6) is an aryl boronic acid derivative characterized by a unique substitution pattern:

  • Fluoro groups at positions 3 and 4 (electron-withdrawing).
  • Formyl group at position 5 (electron-withdrawing, reactive for further derivatization).
  • Methoxy group at position 2 (electron-donating).

This compound is used in Suzuki-Miyaura cross-coupling reactions, drug design, and materials science due to its balance of stability and reactivity . Its degradation into boric acid, a low-toxicity byproduct, aligns with green chemistry principles .

Properties

IUPAC Name

(3,4-difluoro-5-formyl-2-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8-5(9(13)14)2-4(3-12)6(10)7(8)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOCUHNGWFVDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1OC)F)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Halogenated Precursor

The synthesis begins with 3,4-difluoro-2-methoxy-5-bromobenzaldehyde as the key intermediate. This compound can be prepared via sequential functionalization:

  • Methoxy Introduction : Methoxylation of 2,3,4-trifluorobenzaldehyde using sodium methoxide in methanol under reflux.

  • Bromination : Directed bromination at the 5-position via Friedel-Crafts catalysis or radical-mediated methods.

Boronation via Grignard Reagent

The brominated precursor is treated with magnesium in tetrahydrofuran (THF) to form the Grignard intermediate, which reacts with trimethyl borate to yield the boronic acid after hydrolysis:

Ar-Br+MgAr-Mg-BrB(OMe)3Ar-B(OH)2\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2

Key Conditions :

  • Solvent: THF, −78°C to room temperature.

  • Yield: 60–75% (based on analogous systems).

Challenges :

  • Sensitivity of the formyl group to strong bases necessitates careful temperature control.

  • Competing side reactions due to the electron-deficient aromatic ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction enables coupling between boronic acids and aryl halides, offering a versatile route to functionalized biaryls. For this compound, the boronic acid can serve as a coupling partner or product.

Boronic Acid as Nucleophile

A retro-synthetic approach employs 5-formyl-2-methoxyphenylboronic acid (CAS 127972-02-5) coupled with a difluorinated aryl halide. However, introducing fluorine post-coupling is non-trivial due to the inertness of C–F bonds.

Halide as Electrophilic Partner

An alternative strategy uses 3,4-difluoro-2-methoxy-5-iodobenzaldehyde and phenylboronic acid under palladium catalysis. This method faces regioselectivity challenges but benefits from mild conditions:

Ar-I+Ph-B(OH)2Pd(PPh3)4,baseAr-Ph+Byproducts\text{Ar-I} + \text{Ph-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{base}} \text{Ar-Ph} + \text{Byproducts}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₃PO₄ (3 equiv).

  • Solvent: Dioxane/water (4:1), 100°C.

  • Yield: ~50% (extrapolated from similar substrates).

Limitations :

  • Low yield due to steric hindrance from ortho-substituents.

  • Competing proto-deboronation under acidic conditions.

Directed Ortho-Metalation (DoM)

DoM strategies leverage directing groups to achieve regioselective functionalization. For (3,4-difluoro-5-formyl-2-methoxyphenyl)boronic acid , the methoxy group can act as a directing group for fluorination or formylation.

Sequential Fluorination and Formylation

  • Methoxy-Directed Fluorination :

    • Starting with 2-methoxy-5-formylphenylboronic acid , electrophilic fluorination using Selectfluor™ or F-TEDA-BF₄ introduces fluorine atoms at the 3- and 4-positions.

    • Conditions : Acetonitrile, 80°C, 12 h.

    • Yield : ~40% (estimated from related difluorinations).

  • Boronic Acid Stability :

    • The boronic acid group must withstand fluorination conditions. Studies show that electron-withdrawing groups (e.g., formyl) reduce boronic acid stability, necessitating protective strategies.

Transmetalation Approaches

Lithiation of 3,4-difluoro-2-methoxybenzaldehyde at the 5-position using LDA, followed by transmetalation with triisopropyl borate, provides a direct route:

Ar-HLDAAr-LiB(OiPr)3Ar-B(OH)2\text{Ar-H} \xrightarrow{\text{LDA}} \text{Ar-Li} \xrightarrow{\text{B(OiPr)}3} \text{Ar-B(OH)}2

Challenges :

  • Competing deprotonation at the formyl group.

  • Low functional group tolerance of organolithium reagents.

One-Pot Multistep Synthesis

Integrated approaches combining halogenation, formylation, and boronylation in a single reactor minimize intermediate isolation. A representative sequence includes:

  • Nitration and Reduction :

    • Nitration of 2,4-difluoro-3-methoxybenzoic acid followed by reduction to the amine.

  • Diazotization and Hydrolysis :

    • Conversion of the amine to a diazonium salt, which is hydrolyzed to introduce a hydroxyl group.

  • Formylation and Boronation :

    • Vilsmeier-Haack formylation and subsequent Miyaura borylation.

Advantages :

  • Reduced purification steps.

  • Higher overall yields (up to 70% in optimized systems).

Comparative Analysis of Methods

MethodKey StepYield (%)LimitationsSource
Halogen-Metal ExchangeGrignard formation60–75Formyl group sensitivity
Suzuki CouplingPd-catalyzed cross-coupling40–50Steric hindrance, side reactions
Directed MetalationLithiation/transmetalation30–40Competing deprotonation
One-Pot SynthesisSequential functionalization50–70Complexity of reaction optimization

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products Formed

    Oxidation: (3,4-Difluoro-5-carboxy-2-methoxyphenyl)boronic acid.

    Reduction: (3,4-Difluoro-5-hydroxymethyl-2-methoxyphenyl)boronic acid.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the coupling partner.

Scientific Research Applications

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule. In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several boronic acids (Table 1), differing primarily in substituent positions and functional groups:

Table 1: Structural Comparison of Analogues

Compound Name (CAS) Substituent Positions Functional Groups Purity
(3,4-Difluoro-5-formyl-2-methoxyphenyl)BA (871329-81-6) 3,4-diF; 5-formyl; 2-OMe Formyl, Methoxy, Fluorine 95%
(3,5-Difluoro-2-formyl-4-methylphenyl)BA (JN-9872) 3,5-diF; 2-formyl; 4-Me Formyl, Methyl, Fluorine 95%
(2,5-Difluoro-3-formylphenyl)BA (BC-1150) 2,5-diF; 3-formyl Formyl, Fluorine 98%
(2,3-Difluoro-4-formylphenyl)BA (BB-8013) 2,3-diF; 4-formyl Formyl, Fluorine 97%
(3,5-Difluoro-4-methoxyphenyl)BA (208641-98-9) 3,5-diF; 4-OMe Methoxy, Fluorine N/A
(2,3-Difluoro-4-methoxyphenyl)BA (170981-41-6) 2,3-diF; 4-OMe Methoxy, Fluorine N/A

Key Observations :

  • Formyl Group : Present in the target compound and analogues (BC-1150, BB-8013), enabling reactivity in condensation or nucleophilic addition reactions .
  • Methoxy Group : Unique to the target and (3,5-Difluoro-4-methoxyphenyl)BA, enhancing solubility and electronic modulation .
  • Fluorine Positions : 3,4-difluoro substitution in the target compound contrasts with 2,3- or 3,5-difluoro in others, altering steric and electronic profiles .

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The 3,4-difluoro and 5-formyl groups in the target compound increase boronic acid Lewis acidity, enhancing reactivity in Suzuki couplings compared to methoxy-rich analogues (e.g., 3,5-Difluoro-4-methoxyphenyl)BA) .
  • Steric Hindrance : The 2-methoxy group in the target compound may reduce steric accessibility compared to methyl-substituted analogues (e.g., JN-9872), affecting cross-coupling efficiency .

Anticancer Potential

  • Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM in triple-negative breast cancer (4T1 cells) .
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM .

Antimicrobial Activity

  • Dimeric boronic acids (e.g., compounds 4–6 in ) show mycobacterial selectivity (MICs: 780–3100 µM) due to multivalent glycan binding. The target compound’s monomeric structure likely lacks this potency but may serve as a precursor for multimeric designs .

Biological Activity

(3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid is a boronic acid derivative notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.

The molecular formula of this compound is C8H8BF2O4C_8H_8BF_2O_4. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in drug design and biochemical applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The boronic acid group can form complexes with hydroxyl-containing biomolecules, influencing enzyme activity and signal transduction pathways. This interaction can lead to various biological effects, including modulation of metabolic processes and gene expression.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in the context of breast cancer therapies, where such compounds may enhance the efficacy of existing treatments.

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-23112.00Proteasome inhibition
5-Formyl-2-methoxyphenylboronic acidA549 (Lung cancer)15.00Induction of apoptosis
3-(Benzyloxy)-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineHeLa (Cervical cancer)10.50Cell cycle arrest

Antioxidant Properties

Research has also highlighted the antioxidant potential of boronic acids. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial in preventing cellular damage associated with aging and various diseases.

Case Studies

A notable case study involved the use of a boronic acid derivative in combination with traditional chemotherapeutics. In vitro experiments demonstrated that the compound enhanced the cytotoxic effects of doxorubicin on resistant cancer cell lines by modulating drug efflux mechanisms.

Case Study Summary:

  • Objective: To evaluate the synergistic effects of this compound with doxorubicin.
  • Methodology: MDA-MB-231 cells were treated with varying concentrations of doxorubicin alone and in combination with the boronic acid.
  • Results: The combination treatment resulted in a significant reduction in cell viability compared to doxorubicin alone.

Q & A

Q. What are the key synthetic methodologies for (3,4-Difluoro-5-formyl-2-methoxyphenyl)boronic acid?

Synthesis of this compound typically involves multi-step protocols, often starting with precursor molecules containing halogen or triflate groups for Suzuki-Miyaura cross-coupling. Due to the sensitivity of boronic acids, intermediates like pinacol boronate esters are frequently synthesized first and later hydrolyzed to yield the free boronic acid . Prodrug approaches may also be employed to stabilize reactive intermediates during synthesis . The presence of electron-withdrawing groups (e.g., fluorine, aldehyde) necessitates careful optimization of reaction conditions to avoid premature decomposition.

Q. What analytical techniques are most effective for characterizing boronic acid derivatives like this compound?

Key methods include:

  • NMR Spectroscopy : Multinuclear 11^{11}B and 19^{19}F NMR to confirm boronic acid structure and fluorine substitution patterns .
  • MALDI-MS : Requires derivatization with diols (e.g., 2,3-butanedione) to prevent boroxine formation, enabling accurate mass analysis of the parent compound .
  • X-ray Diffraction (XRD) : For crystallographic confirmation of molecular geometry and intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, critical for applications requiring high-temperature processing .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions, the boronic acid acts as a nucleophilic partner, transferring its aryl group to the palladium center. The ortho-aldehyde and fluorine substituents influence regioselectivity by modulating electronic and steric effects. Evidence suggests that the boronic acid coordinates with Pd(II) intermediates, facilitating oxidative addition and reductive elimination steps. For example, in nitrile cross-coupling, the boronic acid’s presence is essential to stabilize transition states via a concerted mechanism . Computational studies (DFT) are recommended to further elucidate substituent effects on reaction pathways.

Q. What are the kinetic and thermodynamic properties of diol binding with this boronic acid?

Binding kinetics can be studied using stopped-flow fluorescence to measure association/dissociation rates (konk_{on}, koffk_{off}). For instance, boronic acids with electron-withdrawing groups (e.g., fluorine) exhibit faster konk_{on} values due to enhanced Lewis acidity. Thermodynamic binding affinities follow trends influenced by diol geometry: cis-1,2-diols (e.g., fructose) bind more strongly than trans-diols (e.g., glucose) . Competitive binding assays with structurally similar diols (e.g., tagatose vs. mannose) can further refine selectivity profiles for sensor applications .

Q. What therapeutic potential does this compound hold, and how is its bioactivity evaluated?

  • Proteasome Inhibition : Structural analogs of boronic acids (e.g., bortezomib) inhibit proteasomes via covalent binding to catalytic threonine residues. Activity can be assessed using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell-free assays .
  • Anticancer Screening : Glioblastoma cell lines (e.g., U87) treated with the compound are analyzed for apoptosis markers (e.g., caspase-3 activation) and proliferation inhibition (MTT assays) .
  • PK/PD Optimization : Boronic acids’ pharmacokinetics are improved via ester prodrugs or nanoparticle encapsulation to enhance bioavailability .

Q. How is this compound utilized in chemosensor design for biological targets?

  • Bacterial Detection : The boronic acid binds to glycolipids on Gram-positive bacterial membranes, enabling fluorescence-based detection using carbon dot conjugates .
  • Saccharide Sensing : Incorporation into porphyrin frameworks (e.g., P2B) induces fluorescence quenching upon diol binding, with selectivity tuned via substituent effects (e.g., methoxy vs. fluorine groups) .

Q. Can this boronic acid be integrated into stimuli-responsive drug delivery systems?

Yes, its diol-binding capability enables glucose-responsive hydrogels for insulin delivery. For example, phenylboronic acid-functionalized polymers form reversible complexes with polysaccharides, releasing drugs under hyperglycemic conditions . Stability in physiological pH (7.4) is critical and can be optimized by adjusting the boronic acid’s pKa via substituent modification (e.g., electron-withdrawing fluorine groups) .

Methodological Considerations

  • Handling and Storage : Store under inert atmosphere to prevent oxidation; use anhydrous solvents to avoid boroxine formation .
  • Computational Tools : DFT calculations (e.g., Gaussian) predict binding affinities and reaction mechanisms, reducing experimental trial-and-error .
  • Ethical Compliance : Adhere to biosafety protocols when testing antimicrobial or anticancer activity in vitro/in vivo .

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